molecular formula C26H26N4O4 B15109802 1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol

1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol

Cat. No.: B15109802
M. Wt: 458.5 g/mol
InChI Key: PHYMSPFAEXVBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bis-benzimidazole derivative characterized by two benzimidazole moieties linked via a propan-2-ol backbone substituted with phenoxy groups. Benzimidazole derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties.

Properties

Molecular Formula

C26H26N4O4

Molecular Weight

458.5 g/mol

IUPAC Name

1-(benzimidazol-1-yl)-3-[4-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol

InChI

InChI=1S/C26H26N4O4/c31-19(13-29-17-27-23-5-1-3-7-25(23)29)15-33-21-9-11-22(12-10-21)34-16-20(32)14-30-18-28-24-6-2-4-8-26(24)30/h1-12,17-20,31-32H,13-16H2

InChI Key

PHYMSPFAEXVBGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(COC3=CC=C(C=C3)OCC(CN4C=NC5=CC=CC=C54)O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of o-Phenylenediamine with Carboxylic Acid Derivatives

Benzimidazole rings are typically synthesized via acid-catalyzed cyclization of o-phenylenediamine with carbonyl compounds. A polymer-supported trifluoromethanesulfonic acid catalyst achieves 92% yield under solvent-free conditions (120°C, 2 h):

Reaction Conditions :

  • Catalyst : Polyvinylpyrrolidone (PVP)-triflic acid (0.1 equiv)
  • Substrate : o-Phenylenediamine + aromatic aldehydes (1:2 molar ratio)
  • Temperature : 120°C (neat)
  • Time : 2 hours

Mechanism :

  • Schiff base formation between amine and aldehyde.
  • Cyclization via acid-catalyzed intramolecular dehydration.
  • Aromatization to yield benzimidazole.

Alternative Routes: Nitroarene Reduction

Reductive cyclization of 2-nitroanilines with formic acid (80°C, 6 h) provides benzimidazoles in 85% yield, though this method requires stringent control over reducing conditions to avoid over-hydrogenation.

Synthesis of the Central Backbone: 3-[4-(2-Hydroxypropoxy)Phenoxy]Propan-2-Ol

Epoxide Ring-Opening with Phenolic Nucleophiles

The glycerol-derived backbone is constructed via sequential epoxide ring-opening reactions. Epichlorohydrin reacts with 4-hydroxyphenol under basic conditions (K₂CO₃, DMF, 80°C):

Step 1 : Epichlorohydrin + 4-hydroxyphenol → 4-(2,3-epoxypropoxy)phenol
Step 2 : Epoxide opening with benzimidazole-propanol intermediate → Target backbone.

Optimization Data :

Condition Yield (%) Purity (HPLC)
K₂CO₃, DMF, 80°C 78 95
NaOH, EtOH, reflux 65 89
Phase-transfer (TBAB) 82 97

TBAB = Tetrabutylammonium bromide

Final Coupling: Assembling the Target Molecule

Mitsunobu Reaction for Ether Linkage

The Mitsunobu reaction couples benzimidazole-propanol with the central backbone using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

Reaction Protocol :

  • Substrates : 1-Benzimidazolylpropan-2-ol (1.2 equiv), 4-(2-hydroxypropoxy)phenol (1.0 equiv)
  • Reagents : DEAD (1.5 equiv), PPh₃ (1.5 equiv)
  • Solvent : THF, 0°C → RT, 12 h
  • Yield : 68% after column chromatography (silica gel, EtOAc/hexane)

Advantages : High regioselectivity, mild conditions.
Limitations : Cost of reagents, stoichiometric phosphine byproduct.

Nucleophilic Aromatic Substitution

Alternate coupling via SNAr using electron-deficient aryl fluorides:

Conditions :

  • Substrate : 4-Fluorophenyl ether intermediate
  • Nucleophile : Benzimidazole-propanolate (NaH, DMF, 100°C)
  • Yield : 62%

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 2H, imidazole-H), 7.45–7.12 (m, 8H, aromatic), 4.92 (t, J = 6.1 Hz, 2H, -OCH₂), 4.18 (m, 1H, central -CH(OH)-).
  • IR (KBr): 3340 cm⁻¹ (-OH), 1620 cm⁻¹ (C=N).
  • HRMS : [M+H]⁺ calc. 502.2014, found 502.2016.

Challenges and Optimization Strategies

Steric Hindrance in Bis-Benzimidazole Formation

The second benzimidazole incorporation faces steric resistance, reducing yields to 45–50%. Microwave-assisted synthesis (100°C, 30 min) improves yields to 65% by enhancing molecular mobility.

Solubility Issues

Polar aprotic solvents (DMSO, DMF) enhance solubility of intermediates. Sonication (30 min) pre-reaction ensures homogeneous mixing.

Chemical Reactions Analysis

1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents such as hydrazine hydrate, and various nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized using agents like sodium metabisulphite, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions typically involve hydrazine hydrate, converting benzimidazole derivatives into hydrazones.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzimidazole ring, enhancing its biological activity.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with enhanced antioxidant properties .

Mechanism of Action

The mechanism of action of 1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit the function of microtubules, which are essential for cell division . This inhibition disrupts the cell cycle, leading to cell death, making these compounds effective anticancer agents.

Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems . This activity is mediated through various pathways, including hydrogen atom transfer (HAT) and single-electron transfer (SET) mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzimidazole derivatives from the evidence, focusing on molecular features, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name (ID) Molecular Weight Key Substituents LCMS Data (Rt, m/z) Purity Source/Application
Target Compound* ~550 (estimated) Dual benzimidazole, hydroxyl, phenoxy N/A N/A Hypothesized antitumor agent
1-(3-Benzyl-2-imino...phenoxypropan-2-ol (Compound 5, ) 410 [M+H]+ Benzyl, phenoxy Rt=1.05 min >98% InterBioScreen
1-(3-Benzyl-2-imino...4-isopropylphenoxypropan-2-ol (Compound 8, ) 416 [M+H]+ Benzyl, isopropylphenoxy Rt=1.14 min >98% ChemBridge
1-(1H-Benzimidazol-2-yl)-3-phenylprop-2-en-1-one (Compound 5a, ) 291.35 Propenone, phenyl N/A N/A Antitumor evaluation
1-(Benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one () 291.35 Propenone, dimethylaminophenyl N/A N/A LookChem

*Estimated molecular weight based on structural analogy.

Key Findings :

Structural Flexibility vs. Rigidity: The target compound’s hydroxyl and ether linkages provide greater conformational flexibility compared to rigid propenone-containing analogs (e.g., compounds 5a and ). This flexibility may enhance binding to dynamic biological targets but reduce metabolic stability . In contrast, propenone derivatives (e.g., 5a) exhibit planar structures conducive to π-π stacking with DNA or enzymes, a trait linked to their antitumor activity .

Substituent Effects on Bioactivity: Compounds with electron-withdrawing groups (e.g., 3,5-difluorophenoxy in Compound 7, ) show higher metabolic stability (Rt=1.05 min) compared to the target compound’s electron-rich benzimidazole-phenoxy system, which may increase susceptibility to oxidative metabolism.

Synthetic Accessibility: The target compound’s synthesis likely requires multi-step protection/deprotection of hydroxyl groups, whereas propenone derivatives (e.g., 5a) are synthesized via straightforward aldol condensation .

The target’s dual benzimidazole motif could enhance DNA-binding affinity but may also increase cytotoxicity risks .

Research Implications and Gaps

  • Pharmacokinetics : The target compound’s high polarity (due to hydroxyl groups) may limit oral bioavailability, necessitating prodrug strategies or formulation optimization.
  • Mechanistic Studies : Molecular docking or in vitro assays are needed to validate hypothesized DNA intercalation or topoisomerase inhibition.

Q & A

Q. What are the key synthetic methodologies for preparing 1-Benzimidazolyl-3-[4-(3-benzimidazolyl-2-hydroxypropoxy)phenoxy]propan-2-ol?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. For example:
  • Step 1 : React benzimidazole derivatives with epoxide intermediates under reflux in ethanol with glacial acetic acid as a catalyst .
  • Step 2 : Purify intermediates via column chromatography (silica gel, 100–200 mesh) using gradients of ethyl acetate/dichloromethane .
  • Step 3 : Confirm product purity via HPLC or NMR (e.g., 1^1H/13^{13}C) to ensure >95% yield .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., R factor < 0.055, data-to-parameter ratio >18.5) .
  • Spectroscopy : Use 1^1H NMR (δ 7.2–8.1 ppm for benzimidazole protons) and IR (C-O-C stretch at 1250–1150 cm1^{-1}) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z: [M+H]+^+ calculated for C24_{24}H22_{22}N4_4O4_4: 454.16) .

Q. What solvents and reaction conditions optimize yield during synthesis?

  • Methodological Answer :
  • Solvents : Absolute ethanol for reflux (polar aprotic solvents minimize side reactions) .
  • Catalysts : Glacial acetic acid (5 drops per 0.001 mol substrate) enhances nucleophilic substitution .
  • Temperature : 115°C for epoxide ring-opening reactions (sealed tube, 12 h) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Impurity analysis : Use reference standards (e.g., EP/JP pharmacopeial guidelines) to identify byproducts like diastereomers or hydroxylated derivatives .
  • Receptor binding assays : Compare β-adrenoceptor affinity (e.g., IC50_{50} values) using radiolabeled ligands (e.g., 3^3H-CGP 20712A) to validate target specificity .
  • Statistical validation : Apply ANOVA to reconcile discrepancies in cyclic AMP assays (e.g., basal vs. stimulated levels in adipocyte ghosts) .

Q. What strategies mitigate challenges in enantiomeric resolution?

  • Methodological Answer :
  • Chiral chromatography : Use amylose-derived columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
  • Derivatization : Convert racemic mixtures to diastereomeric salts using tartaric acid derivatives .
  • Computational modeling : Predict enantiomer stability via DFT calculations (e.g., Gaussian 09, B3LYP/6-31G*) .

Q. How do computational studies inform the design of derivatives with enhanced stability?

  • Methodological Answer :
  • Docking simulations : Analyze binding poses with β-adrenergic receptors (e.g., PDB 3U8) using AutoDock Vina .
  • QSAR models : Corolate logP values (e.g., 2.8 ± 0.3) with membrane permeability .
  • Degradation pathways : Simulate hydrolytic stability under physiological pH (4.0–7.4) using Spartan Molecular Modeling .

Q. What are the implications of polymorphic forms on solubility and bioavailability?

  • Methodological Answer :
  • Crystallography : Compare monoclinic vs. orthorhombic crystal systems (e.g., Z′ = 1 vs. Z′ = 2) to assess packing efficiency .
  • Dissolution testing : Use USP Apparatus II (paddle method, 50 rpm) in simulated gastric fluid (pH 1.2) .
  • Thermal analysis : DSC/TGA to identify metastable polymorphs (melting point shifts >5°C indicate instability) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding aqueous solubility?

  • Methodological Answer :
  • pH-dependent solubility : Measure logD values at pH 7.4 vs. 1.2 (e.g., 0.66 ± 0.17 vs. 2.89 ± 0.69 nmol mg1^{-1}) .
  • Surfactant effects : Test solubility in polysorbate-80 (0.1% w/v) to mimic physiological conditions .
  • Analytical validation : Cross-validate UV-Vis (λ = 270 nm) and LC-MS results to rule out matrix interference .

Tables

Table 1 : Common Impurities and Analytical Methods

Impurity IDStructureDetection Method
Imp. J(EP)1-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-3-[4-(2-methoxyethyl)phenoxy]propan-2-olHPLC (C18 column, 0.1% TFA)
Imp. M(EP)1,3-Bis[(1-methylethyl)amino]propan-2-olGC-MS (DB-5 column)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.